(E)-3-(furan-2-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acrylamide
CAS No.: 1396892-62-8
Cat. No.: VC8237950
Molecular Formula: C17H17N3O2S
Molecular Weight: 327.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396892-62-8 |
|---|---|
| Molecular Formula | C17H17N3O2S |
| Molecular Weight | 327.4 |
| IUPAC Name | (E)-3-(furan-2-yl)-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]prop-2-enamide |
| Standard InChI | InChI=1S/C17H17N3O2S/c1-20-12-14(15-5-3-11-23-15)19-16(20)8-9-18-17(21)7-6-13-4-2-10-22-13/h2-7,10-12H,8-9H2,1H3,(H,18,21)/b7-6+ |
| Standard InChI Key | UNXJSVPWDJGSGC-VOTSOKGWSA-N |
| Isomeric SMILES | CN1C=C(N=C1CCNC(=O)/C=C/C2=CC=CO2)C3=CC=CS3 |
| SMILES | CN1C=C(N=C1CCNC(=O)C=CC2=CC=CO2)C3=CC=CS3 |
| Canonical SMILES | CN1C=C(N=C1CCNC(=O)C=CC2=CC=CO2)C3=CC=CS3 |
Introduction
(E)-3-(furan-2-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acrylamide is a complex organic compound featuring a furan ring, a thiophene moiety, and an imidazole ring. It belongs to the acrylamide derivative class, known for its diverse applications in chemistry and biology. The compound's molecular formula is C17H17N3O2S, with a molecular weight of approximately 327.4 g/mol .
Structural Features
The compound's structure includes:
-
Furan Ring: A five-membered ring with one oxygen atom.
-
Thiophene Moiety: A five-membered ring with one sulfur atom.
-
Imidazole Ring: A five-membered ring with two nitrogen atoms.
-
Acrylamide Group: A functional group that contributes to its reactivity and potential biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole ring and its subsequent modification to incorporate the thiophene and furan moieties. A common approach might involve the use of Michael addition reactions or other nucleophilic substitution reactions to assemble the complex structure.
Potential Applications
While specific applications of (E)-3-(furan-2-yl)-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)acrylamide are not well-documented, compounds with similar structures often exhibit biological activities such as antitumor or anti-inflammatory effects. The presence of multiple heterocyclic rings suggests potential interactions with biological targets, making it a candidate for further research in medicinal chemistry.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis. The compound's unique structure makes it an interesting candidate for exploring new therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume